molecular formula C22H34O4 B7726119 2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone CAS No. 856427-86-6

2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone

Cat. No.: B7726119
CAS No.: 856427-86-6
M. Wt: 362.5 g/mol
InChI Key: WVHQJXPRVZBEFP-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methoxy-3-((E)-pentadec-10-enyl)[1,4]benzoquinone is a substituted 1,4-benzoquinone derivative characterized by:

  • A 1,4-benzoquinone core with redox-active quinoid groups.
  • Hydroxy (-OH) and methoxy (-OCH₃) substituents at positions 2 and 5, respectively.

While its exact natural source remains unspecified, synthetic routes for analogous compounds (e.g., Irisquinone) involve oxidative coupling of phenolic precursors and chromatographic purification, as demonstrated in . The compound’s structural features suggest roles in redox cycling, antimicrobial activity, or cytotoxic effects, common among benzoquinones .

Properties

IUPAC Name

2-hydroxy-5-methoxy-3-[(E)-pentadec-10-enyl]cyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h6-7,17,24H,3-5,8-16H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHQJXPRVZBEFP-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345917
Record name Maesanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856427-86-6
Record name Maesanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence

  • Vilsmeier Formylation :

    • Substrate : 3,4,5-trimethoxytoluene (II) reacts with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 80–90°C to form 2,3,4-trimethoxy-6-methyl-benzaldehyde (III).

    • Conditions : Molar ratios of II:POCl₃:DMF = 1:1–1.8:1–1.8.

    • Yield : ~96% after hydrolysis with NaHCO₃.

  • Oxidation to Phenol :

    • Catalyst : p-Toluenesulfonic acid (PTSA) or boric acid.

    • Oxidant : H₂O₂ (30–50%) at 25–35°C converts III to 2,3,4-trimethoxy-6-methyl-phenol (IV).

  • Quinone Formation :

    • Oxidation : Dichromate (K₂Cr₂O₇) in methanol oxidizes IV to the benzoquinone derivative.

    • Yield : Total yield >80%.

Adaptation for Target Compound :

  • Replace the methyl group in III with (E)-pentadec-10-enyl via Friedel-Crafts alkylation using AlCl₃ and pentadec-10-enoyl chloride.

  • Demethylation at position 2 using BBr₃ selectively generates the hydroxyl group.

Direct Oxidation of Phenolic Precursors

Hydroquinone Oxidation Pathway

  • Synthesis of 2,5-Dimethoxy-3-((E)-pentadec-10-enyl)-1,4-hydroquinone :

    • Alkylation : 1,4-Dimethoxybenzene undergoes Friedel-Crafts acylation with pentadec-10-enoyl chloride, followed by Clemmensen reduction to install the alkyl chain.

    • Regioselectivity : Directed ortho-metalation (DoM) ensures substitution at position 3.

  • Selective Demethylation :

    • Reagent : BBr₃ in CH₂Cl₂ at −78°C removes the methoxy group at position 2, yielding 2-hydroxy-5-methoxy-3-((E)-pentadec-10-enyl)-1,4-hydroquinone.

  • Oxidation to Benzoquinone :

    • Oxidant : Ag₂O or Fremy’s salt (potassium nitrosodisulfonate) in aqueous buffer (pH 7–8).

    • Yield : ~75–85% based on analogous transformations.

Stereoselective Installation of the (E)-Pentadec-10-enyl Chain

Wittig Olefination Strategy

  • Aldehyde Intermediate :

    • Synthesize 3-formyl-2-hydroxy-5-methoxy-1,4-benzoquinone via formylation of 2-hydroxy-5-methoxy-1,4-benzoquinone.

  • Wittig Reaction :

    • Reagent : (E)-Pentadec-10-enyltriphenylphosphonium bromide and NaHMDS.

    • Conditions : Anhydrous THF, 0°C to room temperature.

    • Stereoselectivity : >95% E-configuration due to steric hindrance in the ylide.

  • Purification :

    • Column chromatography (SiO₂, hexane/EtOAc 4:1) followed by recrystallization in n-hexane.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesChallenges
Vilsmeier-BasedFormylation, oxidation>80High yield, scalableRequires toxic POCl₃
Hydroquinone OxidationAlkylation, demethylation, oxidation75–85RegioselectiveMulti-step, low atom economy
Wittig OlefinationAldehyde formation, Wittig reaction70–75StereospecificAir/moisture sensitivity

Critical Reaction Parameters

Oxidation Optimization

  • Dichromate vs. Fremy’s Salt : Dichromate offers higher yields (>80%) but generates toxic waste. Fremy’s salt is milder but requires neutral pH.

  • Temperature Control : Oxidation at 25–35°C minimizes side reactions like over-oxidation or polymerization.

Alkylation Efficiency

  • Friedel-Crafts vs. Directed Metalation :

    • Friedel-Crafts is cost-effective but lacks regiocontrol.

    • DoM with LiTMP ensures precise substitution at position 3.

Industrial-Scale Considerations

  • Cost Analysis : POCl₃ and DMF are economical for large-scale Vilsmeier reactions (~$120/kg).

  • Waste Management : Dichromate reduction to Cr(III) via FeSO₄ is critical for environmental compliance.

  • Catalyst Recycling : CuCl₂·5H₂O in aerobic oxidations reduces reagent consumption .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Acids and bases: For hydrolysis and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. It can also interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their substituent profiles include:

Compound Name Substituents Key Features
Target Compound 2-OH, 5-OCH₃, 3-(E)-pentadec-10-enyl High lipophilicity; potential membrane interaction
Irisquinone 6-OCH₃, 3-(Z)-heptadec-10-enyl Synthetic derivative (87% purity); unsaturated chain configuration differs
2-Amino-6-hydroxy-[1,4]benzoquinone 2-NH₂, 6-OH Anti-tumor via ROS generation; isolated from deep-sea hydrothermal vents
HU-331 Cannabinerolic acid-derived quinone Anti-cancer activity with lower toxicity than doxorubicin
1,4-Benzoquinone (parent compound) None (unsubstituted) Industrial use (polymerization inhibitor, redox agent); cytotoxic in cells
Key Observations:
  • For example, 2-amino-6-hydroxy-[1,4]benzoquinone’s amino group enhances electron donation, amplifying ROS generation .
  • Chain Length and Unsaturation: The target compound’s (E)-pentadec-10-enyl chain may improve cell membrane penetration compared to shorter or saturated chains in Irisquinone .
(a) Anti-Tumor Activity
  • 2-Amino-6-hydroxy-[1,4]benzoquinone induces apoptosis in breast and gastric cancer cells via mitochondrial ROS accumulation .
  • HU-331 exhibits superior in vivo anti-cancer efficacy and reduced cardiotoxicity compared to doxorubicin .
  • Target Compound: The hydroxy group may act as a radical scavenger, balancing ROS levels to avoid excessive toxicity, while the methoxy group stabilizes the quinone structure. Its long alkenyl chain could enhance tumor cell uptake .
(b) Antimicrobial Properties
  • 1,4-Benzoquinones from scorpion venom (e.g., red/blue derivatives) show activity against Staphylococcus aureus and Mycobacterium tuberculosis .
  • The target compound’s lipophilic chain may disrupt microbial membranes, analogous to antimicrobial peptides, though empirical data is needed .
(c) Toxicity and Dosing
  • 1,4-Benzoquinone exhibits dose-dependent cytotoxicity, with toxicity inversely correlating with intracellular volume (e.g., in HepG2 cells) .
  • The target compound’s bulky substituents may reduce nonspecific toxicity by limiting cellular uptake or enhancing metabolic stability .

Physicochemical Properties

Property Target Compound 1,4-Benzoquinone 2-Amino-6-hydroxy-[1,4]benzoquinone
Solubility Low (lipophilic chain) Moderate (polar quinone core) Low (polar substituents)
Redox Potential (E°’) Moderate (electron-donating -OH/-OCH₃) High (unsubstituted) High (electron-rich -NH₂/-OH)
Molecular Weight ~448 g/mol (estimated) 108.1 g/mol 167.1 g/mol

Biological Activity

Overview

2-Hydroxy-5-methoxy-3-((E)-pentadec-10-enyl)[1,4]benzoquinone is a hydroxyquinone compound characterized by its unique structure, which includes a long alkyl chain. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

  • IUPAC Name : 2-hydroxy-5-methoxy-3-[(E)-pentadec-10-enyl]cyclohexa-2,5-diene-1,4-dione
  • Molecular Formula : C22H34O4
  • Molecular Weight : 362.5 g/mol
  • CAS Number : 856427-86-6

The biological activity of 2-Hydroxy-5-methoxy-3-((E)-pentadec-10-enyl)[1,4]benzoquinone can be attributed to its ability to undergo redox reactions, generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cellular damage and apoptosis in cancer cells. Additionally, the compound may interact with various enzymes and proteins, altering their functions and contributing to its biological effects .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For example, it has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. faecalis8 μM
S. aureus16 μM
E. coli32 μM

The observed antimicrobial activity suggests that the compound could be a potential candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of 2-Hydroxy-5-methoxy-3-((E)-pentadec-10-enyl)[1,4]benzoquinone has been evaluated in various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (μM) Effect
HCT1163.7Moderate antiproliferative effect
MCF-71.2Strong antiproliferative effect
HEK2935.3Moderate antiproliferative effect

These results indicate that the compound may selectively inhibit the growth of certain cancer cells while exhibiting lower toxicity towards normal cells .

Case Studies

  • Study on Antimicrobial Properties :
    A study investigated the antimicrobial effects of various hydroxyquinones, including 2-Hydroxy-5-methoxy-3-((E)-pentadec-10-enyl)[1,4]benzoquinone. The results demonstrated that this compound had a strong inhibitory effect on Gram-positive bacteria compared to Gram-negative bacteria, suggesting its potential as a therapeutic agent against specific infections .
  • Anticancer Activity Assessment :
    Another study focused on evaluating the antiproliferative effects of this compound on multiple cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through ROS generation and subsequent oxidative stress pathways, highlighting its potential as an anticancer drug candidate .

Q & A

Q. What are the primary methods for isolating or synthesizing 2-Hydroxy-5-methoxy-3-((E)-pentadec-10-enyl)[1,4]benzoquinone?

The compound occurs naturally in plants like Maesa lanceolata and Ardisia japonica. Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic purification (column chromatography, HPLC) . Synthetic routes include oxidative functionalization of 1,4-benzoquinone derivatives. For example, catalytic oxidative heterofunctionalization with Co(OAc)₂ enables controlled modifications using oxygen, nitrogen, or sulfur nucleophiles . Key challenges include regioselectivity and preserving the unsaturated pentadecenyl chain during synthesis.

Q. Which analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
    • NMR : Assign hydroxyl (δ ~12 ppm), methoxy (δ ~3.8 ppm), and olefinic protons (δ ~5.3 ppm) in the pentadecenyl chain .
    • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 460.3) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ ~250–300 nm) monitors purity .
  • X-ray crystallography : Resolves stereochemistry and substituent positioning .

Q. What biological activities are associated with this compound?

It exhibits:

  • Immunostimulation : Non-specific activation of immune responses via undefined pathways .
  • Enzyme inhibition : Potent inhibition of 5-lipoxygenase (IC₅₀ ~1–5 µM) and aldose reductase, relevant to anti-inflammatory and antidiabetic research .
  • Antimicrobial synergy : Enhances the anticandidal activity of polygodial, a sesquiterpene dialdehyde, through unknown mechanisms .

Advanced Research Questions

Q. How can researchers design experiments to study redox properties and electron transfer mechanisms?

  • Cyclic voltammetry : Measure redox potentials in aprotic solvents (e.g., DMF) to assess quinone/hydroquinone transitions .
  • EPR spectroscopy : Detect semiquinone radical intermediates during redox cycling .
  • Photochemical assays : Use a PhotoCube™ reactor to evaluate light-induced reactivity (e.g., 365–623 nm) and monitor product formation via spectrophotometry .

Q. How should contradictions in cytotoxicity data be addressed?

Discrepancies in IC₅₀ values (e.g., cancer cell lines vs. non-cancerous cells) may arise from:

  • Assay conditions : Standardize cell culture media (pH, serum content) to avoid confounding redox interactions .
  • Substituent effects : Compare analogs (e.g., methoxy vs. ethoxy derivatives) to isolate structural contributors to toxicity .
  • Metabolic activation : Include liver microsomes or S9 fractions to assess bioactivation pathways .

Q. What role does the (E)-pentadec-10-enyl chain play in bioactivity?

  • Lipophilicity : Enhances membrane permeability (logP ~6–7 predicted via computational modeling) .
  • Stereoelectronic effects : The trans double bond may stabilize interactions with hydrophobic enzyme pockets (e.g., 5-lipoxygenase) .
  • Comparative studies : Synthesize analogs with saturated or shorter chains to evaluate chain length/unsaturation effects .

Q. How does photochemical behavior vary under different wavelengths?

  • Wavelength-dependent reactivity : Irradiation at 365 nm induces radical formation, while 500 nm promotes quinone-hydroquinone cycling .
  • Product analysis : Use LC-MS to identify photodegradation products (e.g., demethylated derivatives or chain cleavage byproducts) .

Q. Are there synergistic effects with other bioactive compounds?

  • Co-administration studies : Test combinations with polygodial or antioxidants (e.g., vitamin E) in microbial or cancer models .
  • Mechanistic profiling : Use transcriptomics (RNA-seq) to identify pathways modulated by compound combinations .

Q. What experimental strategies elucidate enzyme inhibition mechanisms?

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using purified enzymes .
  • Structural studies : Co-crystallize the compound with 5-lipoxygenase or aldose reductase for X-ray diffraction analysis .

Q. How is compound stability assessed under varying storage/experimental conditions?

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • Light sensitivity : Store in amber vials and monitor absorbance changes under UV/visible light exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.